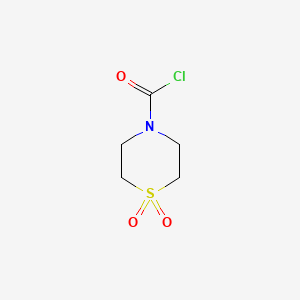

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

Descripción

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: is a chemical compound with the molecular formula C5H8ClNO3S and a molecular weight of 197.64 g/mol . It is also known by its IUPAC name, Thiomorpholine-4-carbonyl chloride, 1,1-dioxide . This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms, with a carbonyl chloride group and two oxygen atoms attached to the sulfur atom.

Propiedades

IUPAC Name |

1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTZDYSBSFTPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39093-77-1 | |

| Record name | 1,1-dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Diethanolamine-Based Cyclization

The patent CN105906582A outlines a scalable industrial process:

- Acylation : Diethanolamine reacts with methanesulfonyl chloride in the presence of triethylamine to form a bis-mesylate intermediate.

- Cyclization : Sodium sulfide mediates ring closure, yielding thiomorpholine.

- Hydrolysis and Purification : Hydrobromic acid (40–60%) hydrolyzes byproducts, followed by vacuum distillation.

Key Advantages :

- High purity (>99% by GC-MS).

- Cost-effective raw materials (diethanolamine: $15–20/kg).

Continuous Flow Photochemical Synthesis

A photochemical thiol–ene reaction enables thiomorpholine synthesis under flow conditions:

- Reagents : Cysteamine hydrochloride and vinyl chloride.

- Conditions : 0.1–0.5 mol% 9-fluorenone catalyst, UV light (365 nm), 4 M concentration.

- Yield : 87% NMR yield after 40 min residence time.

Comparison of Methods

| Parameter | Diethanolamine Route | Flow Photochemical Route |

|---|---|---|

| Reaction Time | 6–8 h | 40 min |

| Yield | 81% | 87% |

| Scalability | Industrial (>100 kg) | Lab-scale (mg–g) |

| Cost Efficiency | High | Moderate |

Oxidation to Thiomorpholine 1,1-Dioxide

Thiomorpholine is oxidized to the 1,1-dioxide (sulfone) derivative, a critical step for introducing electrophilic reactivity.

Hydrogen Peroxide-Mediated Oxidation

Alternative Oxidizing Agents

- mCPBA : 85% yield in dichloromethane (0°C, 2 h).

- Ozone : Limited utility due to over-oxidation risks.

Optimization Data

| Oxidizing Agent | Temperature | Time | Yield |

|---|---|---|---|

| H₂O₂/AcOH | 60°C | 12 h | 95% |

| mCPBA | 0°C | 2 h | 85% |

Synthesis of this compound

The final step involves converting the amine group of thiomorpholine 1,1-dioxide to a carbonyl chloride.

Phosgene-Based Carbonylation

Triphosgene as a Safer Alternative

Critical Safety Notes :

- Phosgene requires specialized equipment (e.g., gas scrubbers).

- Triphosgene reduces toxicity risks but necessitates moisture-free conditions.

Industrial and Environmental Considerations

Waste Management

Análisis De Reacciones Químicas

Types of Reactions: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Oxidation and Reduction Reactions: The compound can be further oxidized or reduced under specific conditions to modify the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed:

Amides and Esters: Formed through substitution reactions with amines and alcohols.

Sulfoxides and Sulfones: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Chemical Reactions

This compound is known for its reactivity due to the presence of both a carbonyl chloride group and dioxo functionality:

- Substitution Reactions : The carbonyl chloride can react with nucleophiles (amines, alcohols) to form amides or esters.

- Oxidation and Reduction : It can undergo further oxidation to yield sulfoxides or sulfones.

Pharmaceutical Applications

1,1-Dioxo-thiomorpholine-4-carbonyl chloride plays a vital role in drug development. Its reactivity allows it to serve as a building block for various therapeutic agents. Key applications include:

- Antimicrobial Agents : Research has indicated potential antimicrobial properties, making it a candidate for developing antibiotics.

- Anticancer Compounds : Studies are ongoing to evaluate its efficacy against different cancer cell lines, focusing on its mechanism of action involving enzyme inhibition.

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals, particularly pesticides and herbicides. Its ability to modify biological pathways makes it valuable in developing compounds that target specific pests while minimizing environmental impact.

Material Science

In industrial applications, this compound is used in producing specialty chemicals and materials such as:

- Polymers : It acts as a monomer in polymerization processes, contributing to the development of new materials with unique properties.

- Resins : Its chemical structure allows for the synthesis of resins used in coatings and adhesives.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives synthesized from this compound against various bacterial strains. The results showed significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal explored the anticancer effects of compounds derived from this compound. In vitro studies demonstrated that certain derivatives inhibited cancer cell proliferation by interfering with cell cycle progression.

Mecanismo De Acción

The mechanism of action of 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Thiomorpholine-4-carbonyl Chloride: Lacks the two oxygen atoms at the sulfur position.

Thiomorpholine-4-carboxylic Acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

Thiomorpholine-4-sulfonic Acid: Contains a sulfonic acid group instead of a carbonyl chloride group.

Uniqueness: 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride is unique due to the presence of both a carbonyl chloride group and two oxygen atoms at the sulfur position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Actividad Biológica

1,1-Dioxo-thiomorpholine-4-carbonyl chloride (CAS No. 39093-77-1) is a heterocyclic compound characterized by a thiomorpholine ring, which includes a carbonyl chloride and two oxo groups. This unique structure enhances its reactivity and potential biological activities, making it a significant compound in pharmaceutical research and development.

The compound's reactivity is primarily attributed to the electrophilic nature of the carbonyl chloride moiety, which allows it to participate in nucleophilic substitution reactions. This property enables the compound to interact with various biological molecules, including enzymes and proteins, through covalent bonding or redox reactions. Such interactions can modulate the activity of target molecules, leading to potential therapeutic effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its ability to react with nucleophiles makes it effective against a range of microorganisms. In studies, derivatives of this compound have shown significant inhibition against bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that various derivatives derived from this compound exhibit potent activity against different cancer cell lines. For instance, in vitro tests revealed that certain synthesized derivatives displayed EC50 values in the submicromolar range against HIV-1 strains, indicating their potential as antiviral agents as well .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | EC50 Values (μM) | References |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | <10 | |

| Antiviral | HIV-1 | 0.28 - 0.11 | |

| Anticancer | Human Cancer Cell Lines | 0.12 - 2.78 |

Detailed Research Insights

A study focused on the synthesis of derivatives from this compound found that several compounds exhibited significant anti-HIV activity with selectivity indices indicating low cytotoxicity . The most potent compounds were identified through structure-activity relationship (SAR) analysis, which guided further modifications to enhance efficacy.

In another study examining anticancer effects, derivatives demonstrated varying degrees of cytotoxicity across multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The findings suggested that these compounds could serve as lead structures for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,1-dioxo-thiomorpholine-4-carbonyl chloride, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via oxidation of thiomorpholine to its 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled acidic conditions. Subsequent acylation with phosgene or thionyl chloride introduces the carbonyl chloride group. Key parameters include temperature control (0–5°C during acylation to minimize side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of phosgene for complete conversion). Purity can be verified via <sup>1</sup>H NMR (δ 3.8–4.2 ppm for morpholine protons) and HPLC (>98% purity) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Essential techniques include:

- FT-IR : Confirmation of carbonyl chloride (C=O stretch at ~1800 cm⁻¹) and sulfone groups (S=O stretches at 1150–1300 cm⁻¹).

- <sup>13</sup>C NMR : Peaks at ~165 ppm (carbonyl carbon) and ~55 ppm (morpholine carbons).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> at m/z 210.99 (calculated for C₅H₇ClNO₃S).

Discrepancies between theoretical and observed data (e.g., shifted NMR peaks) may arise from residual solvents or tautomerism; these are resolved by repeating analyses in deuterated DMSO or CDCl₃ and cross-referencing with computational models (DFT) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity (acylating agent) and potential toxicity:

- Use anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis.

- Employ closed-system reactors and PPE (nitrile gloves, face shields).

- Neutralize waste with ice-cold sodium bicarbonate before disposal.

Safety data for analogous chlorinated morpholines emphasize fume hood use and emergency eyewash protocols .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives of this compound for targeted bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling predict interactions with biological targets like proteases or kinases. For example:

- Step 1 : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set).

- Step 2 : Dock into the active site of trypsin-like serine proteases (PDB ID: 1SGT) to assess binding affinity.

- Step 3 : Modify substituents (e.g., replacing chlorine with fluorinated groups) to enhance selectivity. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) is critical .

Q. What strategies resolve contradictions in reactivity data between this compound and related acyl chlorides?

- Methodological Answer : Discrepancies (e.g., slower acylation rates vs. morpholine-4-carbonyl chloride) arise from steric hindrance and electron-withdrawing sulfone groups. Strategies include:

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR using fluorinated nucleophiles.

- Solvent Effects : Compare rates in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Computational Analysis : Calculate activation energies (ΔG‡) for nucleophilic attack using DFT. Results often align with observed reactivity trends in peptide coupling reactions .

Q. How does the sulfone group in this compound influence its stability under varying pH conditions?

- Methodological Answer : The sulfone group enhances stability in acidic media but accelerates hydrolysis in alkaline conditions. Experimental validation:

- pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 25°C.

- HPLC Monitoring : Degradation products (e.g., thiomorpholine-1,1-dioxide carboxylic acid) appear at pH >10 after 24 hours.

- Mechanistic Insight : The electron-withdrawing sulfone group polarizes the carbonyl, increasing susceptibility to nucleophilic attack in basic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.